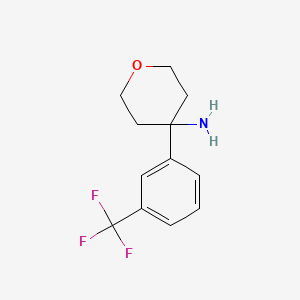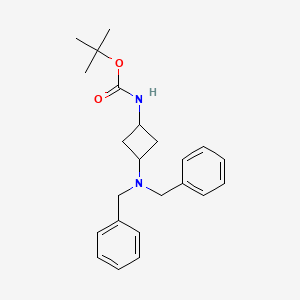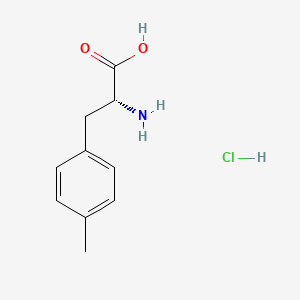
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. The compound is characterized by the presence of an amino group, a carboxylic acid group, and a 4-methylphenyl group attached to the central carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 4-methylbenzaldehyde reacts with the amino group of glycine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
(2R)-2-アミノ-3-(4-メチルフェニル)プロパン酸;塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、基質または阻害剤として作用し、生化学経路や生理学的反応を調節することができます。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物:
(2S)-2-アミノ-3-(4-メチルフェニル)プロパン酸;塩酸塩: ステレオ化学が異なる化合物のエナンチオマー。
フェニルアラニン誘導体: 芳香環構造は似ていますが、置換基が異なる化合物。
独自性: (2R)-2-アミノ-3-(4-メチルフェニル)プロパン酸;塩酸塩は、特定のキラル配置と4-メチルフェニル基の存在によって独特です。この基は、他のアミノ酸誘導体とは異なる化学的および生物学的特性を与えます。
類似化合物との比較
(2S)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylalanine derivatives: Compounds with similar aromatic ring structures but different substituents.
Uniqueness: (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other amino acid derivatives.
特性
CAS番号 |
4313-78-4 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChIキー |
WGEZMHWHCOUJDQ-SBSPUUFOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |
正規SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
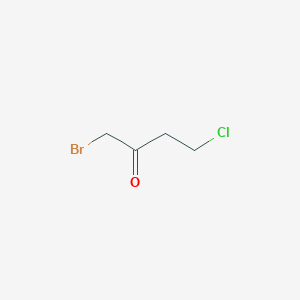
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)

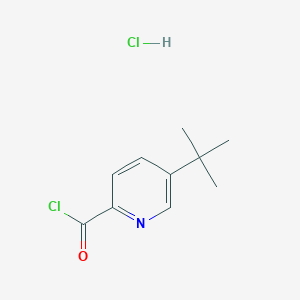
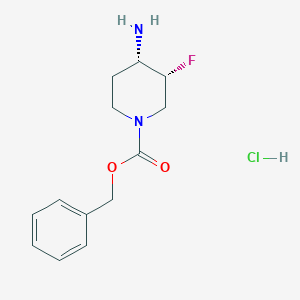
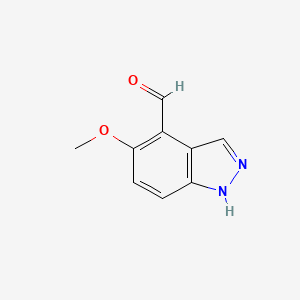

![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
